Dehydrotanshinone II A
Overview
Description
Dehydrotanshinone IIA is a significant bioactive component derived from Salvia miltiorrhiza Bunge, commonly known as Danshen, a traditional Chinese medicinal herb. This compound is part of the tanshinone group, which includes several lipophilic abietane diterpenes known for their broad pharmacological effects. Dehydrotanshinone IIA has been the focus of numerous studies due to its potential therapeutic applications and its role in traditional medicine for centuries (Chen et al., 2019).
Scientific Research Applications
Glioma Treatment : Dehydrotanshinone II A has been found to induce apoptosis and inhibit the proliferation of glioma cells, suggesting it as a potential treatment for glioma patients (Cao, Huang, & Gao, 2017).
Atherosclerosis Therapy : It shows anti-atherosclerotic activity by inhibiting the NOX4/NF-κB signaling pathway, which is associated with the endothelial LOX-1 receptor. This indicates its potential as a vascular protective candidate for treating atherosclerosis (Zhao et al., 2016).
Coronary Artery Disease Drug : The compound can relax the rat coronary artery by inhibiting calcium channels, suggesting potential as a drug for coronary artery disease treatment (Lam et al., 2008).
Antibacterial, Antifungal, Antioxidant, and Anticancer Properties : Tanshinone I and dihydrotanshinone I undergo biotransformation through several pathways, which are proposed for their antibacterial, anti-dermatophytic, antioxidant, and anticancer properties (Wang et al., 2010).
Anti-Inflammatory Properties : Cryptotanshinone and 15,16-dihydrotanshinone I from Salvia miltiorrhiza roots demonstrate anti-inflammatory properties, supporting the use of danshen in traditional Chinese medicine (Jeon et al., 2008).
Thrombotic Disease Treatment : Dehydrotanshinone II A is one of the main compounds in danshen that may treat thrombotic diseases by adjusting specific targets (Ge et al., 2019).
Endothelial Cell Injury Protection : Tanshinone II A, related to dehydrotanshinone II A, protects endothelial cells from lipopolysaccharides-induced injury by improving cell viability, suppressing apoptosis, and restoring adhesion and migration (Li et al., 2014).
Stroke Therapy : Enhanced bioavailability of dehydrotanshinone I–bovine serum albumin nanoparticles suggests potential in treating cardio-cerebrovascular diseases, including stroke (Ren et al., 2021).
Future Directions
Dehydrotanshinone II A has shown promising results in the treatment of various diseases, including cardiovascular diseases, diabetes, apoplexy, arthritis, sepsis, and others . Future research could focus on further elucidating the mechanisms of action of Dehydrotanshinone II A and exploring its potential therapeutic applications .
properties
IUPAC Name |
1,6,6-trimethyl-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3/c1-10-9-22-18-12-6-7-13-11(5-4-8-19(13,2)3)15(12)17(21)16(20)14(10)18/h4-7,9H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PURTYNPVRFEUEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3C=CCC4(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50152629 | |
Record name | Dehydrotanshinone II A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50152629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dehydrotanshinone II A | |
CAS RN |
119963-50-7 | |
Record name | Dehydrotanshinone II A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119963507 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dehydrotanshinone II A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50152629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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